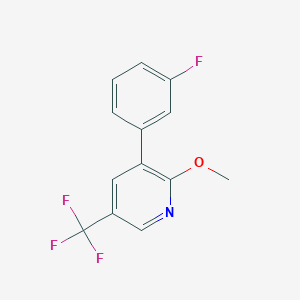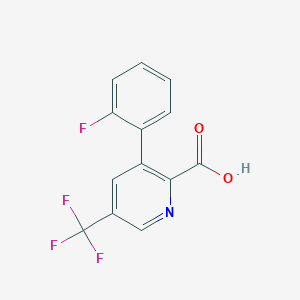
2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine
Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)-ethynyl)pyridine (2F6PE) is an organofluorine compound that has recently emerged as a promising candidate for use in a variety of scientific applications. It is a versatile building block for the synthesis of a range of compounds that can be used in a variety of biological and medicinal applications.
Scientific Research Applications
Synthesis and Functionalization
Functionalized Pyridines Synthesis : Kieseritzky and Lindström (2010) synthesized pyridines substituted with various functional groups, including trimethylsilyl, utilizing stepwise and regioselective installation methods. This demonstrates the flexibility of pyridine derivatives like 2-Fluoro-6-(pyrrolidin-1-YL)-3-((trimethylsilyl)-ethynyl)pyridine in chemical synthesis (F. V. Kieseritzky & Johan Lindström, 2010).
Selective Monotitanation in Synthesis : Takayama et al. (2004) demonstrated the site-selective monotitanation of dialkynylpyridines. This is significant for the synthesis of pi-conjugated oligomers with intense blue fluorescence emission, indicating applications in the development of fluorescent materials (Y. Takayama et al., 2004).
Synthesis of Fluorinated Pyridines for Imaging : Siméon et al. (2007) synthesized 2-fluoromethyl analogs of pyridine for potential imaging of metabotropic glutamate subtype-5 receptors, highlighting the role of fluorinated pyridines in neuroimaging and radiopharmaceuticals (F. Siméon et al., 2007).
Applications in Chemical Reactions
Hiyama Cross-Coupling Reactions : Pierrat et al. (2005) explored the efficiency of Hiyama cross-coupling with pyridyltrimethylsilanes, showing the utility of such compounds in the formation of functional bis(het)aryl products (P. Pierrat et al., 2005).
One-Pot Synthesis of Dihydropyridine Carboxylic Acids : Ballinas-Indilí et al. (2021) achieved a one-pot synthesis of dihydropyridine acids, indicating the role of such compounds in the development of new pharmaceuticals, particularly in antifungal drugs (R. Ballinas-Indilí et al., 2021).
Pharmaceutical and Biomedical Applications
Positron Emission Tomography (PET) Imaging : Liang et al. (2014) synthesized [18F]FPEB suitable for PET imaging, highlighting the role of fluorinated pyridines in medical imaging, especially for studying neurological receptors (Steven H. Liang et al., 2014).
Docking and QSAR Studies for Kinase Inhibitors : Caballero et al. (2011) conducted docking and QSAR studies on fluoropyridines as c-Met kinase inhibitors, illustrating their potential in cancer treatment and drug development (Julio Caballero et al., 2011).
Properties
IUPAC Name |
2-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2Si/c1-18(2,3)11-8-12-6-7-13(16-14(12)15)17-9-4-5-10-17/h6-7H,4-5,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJLOPDZKMCJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168649 | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-05-1 | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-[2-(trimethylsilyl)ethynyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001168649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















